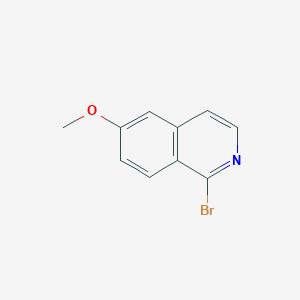1-Bromo-6-methoxyisoquinoline
CAS No.: 1196152-83-6
Cat. No.: VC13450345
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1196152-83-6 |
|---|---|
| Molecular Formula | C10H8BrNO |
| Molecular Weight | 238.08 g/mol |
| IUPAC Name | 1-bromo-6-methoxyisoquinoline |
| Standard InChI | InChI=1S/C10H8BrNO/c1-13-8-2-3-9-7(6-8)4-5-12-10(9)11/h2-6H,1H3 |
| Standard InChI Key | CDEUKMWYVZMNFN-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=NC=C2)Br |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=NC=C2)Br |
Molecular Characteristics
Structural Features
1-Bromo-6-methoxyisoquinoline consists of an isoquinoline backbone—a bicyclic structure formed by fusing a benzene ring with a pyridine ring. The bromine atom at position 1 and methoxy group at position 6 introduce distinct electronic effects: the bromine acts as an electron-withdrawing group, while the methoxy group donates electrons via resonance . This duality influences the compound’s reactivity in substitution and coupling reactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈BrNO | |
| Molecular Weight | 238.08 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Density | 1.1–1.3 g/cm³ (estimated) | |
| Solubility | Soluble in organic solvents |
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for characterizing this compound. Key signals include:
-
¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, while the methoxy group appears as a singlet near δ 3.9 ppm .
-
¹³C NMR: The bromine-bearing carbon resonates at δ ~120 ppm, and the methoxy carbon appears at δ ~55 ppm .
-
IR Spectroscopy: Stretching vibrations for C-Br (~600 cm⁻¹) and C-O (~1250 cm⁻¹) confirm functional groups .
Mass spectrometry (HRMS) reveals a molecular ion peak at m/z 238.08 (C₁₀H₈BrNO) .
Synthesis Methods
Bromination Strategies
The synthesis typically involves bromination of a methoxy-substituted isoquinoline precursor. For example, 6-methoxyisoquinoline undergoes electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid or chloroform at 0–25°C. Regioselectivity is achieved by directing effects of the methoxy group, which activates the ortho and para positions for bromination.
Methoxylation Approaches
Alternatively, methoxylation can precede bromination. A common route involves O-methylation of 6-hydroxyisoquinoline using methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) . Subsequent bromination at position 1 yields the target compound.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Bromination | NBS, CH₃COOH, 0°C | 60–70% | |
| Methoxylation | CH₃I, K₂CO₃, DMF | 75–85% | |
| Purification | Column chromatography | >95% |
Pharmaceutical Applications
Intermediate in Drug Synthesis
Characterization Techniques
Advanced Spectroscopic Methods
-
X-ray Crystallography: Resolves bond lengths and angles, confirming substituent positions .
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular formula via exact mass measurement .
Table 3: NMR Data for Key Protons
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume